molecular formula C6H4N3NaO4 B13218244 Sodium 6-amino-5-nitropyridine-3-carboxylate

Sodium 6-amino-5-nitropyridine-3-carboxylate

Cat. No.: B13218244
M. Wt: 205.10 g/mol
InChI Key: ZDTZNOITHMCEKY-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄N₃NaO₄ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of pyridine derivatives followed by amination and carboxylation reactions. One common method involves the nitration of 3-nitropyridine, which is then subjected to amination to introduce the amino group at the 6-position. The carboxylation step introduces the carboxylate group at the 3-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-5-aminopyridine-3-carboxylate, while substitution reactions can introduce various functional groups at different positions on the pyridine ring .

Scientific Research Applications

Sodium 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 6-amino-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylate group can form ionic bonds with metal ions, affecting the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 6-amino-5-nitropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its analogs .

Biological Activity

Sodium 6-amino-5-nitropyridine-3-carboxylate is an organic compound that features a unique structure comprising a pyridine ring with amino, nitro, and carboxylate functional groups. This structural arrangement significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C7_7H6_6N3_3O4_4Na, with a molecular weight of approximately 195.12 g/mol. The presence of the amino group at position 6, the nitro group at position 5, and the carboxylate moiety enhances its potential interactions with biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameAmino Group PositionNitro Group PositionCarboxylate Group
This compound65Present
6-Amino nicotinic acid6AbsentPresent
5-Nitropyridin-2-carboxylic acidAbsent5Present
4-Amino-2-nitropyridine42Absent

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which enhance the compound’s binding affinity and specificity towards these targets.

The compound has been studied for its potential role in inhibiting specific enzymes involved in cancer pathways. For instance, preliminary studies suggest that structurally similar compounds may exhibit significant interactions with targets involved in cancer and inflammatory pathways, although specific studies on this compound are still limited .

Biological Evaluations

Research has indicated that this compound may exhibit antiproliferative effects against certain cancer cell lines. In vitro studies are essential for evaluating its cytotoxicity and therapeutic potential.

Table 2: In Vitro Antiproliferative Activity

Cell LineIC50_{50} (μM)
HCT-116 (Colorectal)[Value Needed]
MES-SA (Uterine Sarcoma)[Value Needed]
MES-SA/Dx5 (Doxorubicin-resistant variant)[Value Needed]

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. These values are critical for determining the efficacy of this compound as a potential anticancer agent.

Case Studies

  • Inhibition of c-Myc-Max Interaction : One study explored compounds that disrupt the c-Myc-Max protein-protein interaction, which is crucial for oncogenic activity in various cancers. Although this compound was not directly tested, it shares structural similarities with compounds that have shown promise in this area .
  • Enzyme Interaction Studies : Research into enzyme interactions suggests that this compound could serve as a probe in biochemical assays to study enzyme activity related to metabolic processes .

Properties

Molecular Formula

C6H4N3NaO4

Molecular Weight

205.10 g/mol

IUPAC Name

sodium;6-amino-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C6H5N3O4.Na/c7-5-4(9(12)13)1-3(2-8-5)6(10)11;/h1-2H,(H2,7,8)(H,10,11);/q;+1/p-1

InChI Key

ZDTZNOITHMCEKY-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)[O-].[Na+]

Origin of Product

United States

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